![molecular formula C22H24N2O3 B3000434 N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-ethoxybenzamide CAS No. 851402-88-5](/img/structure/B3000434.png)

N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-ethoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

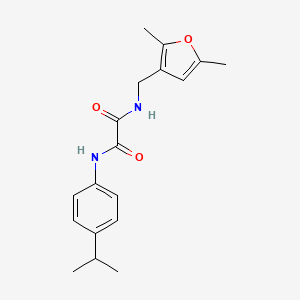

The compound N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-ethoxybenzamide is a synthetic molecule that appears to be related to various quinoline and benzamide derivatives. These types of compounds are often explored for their potential biological activities and can be synthesized through various chemical reactions involving cyclization and functionalization of different precursors.

Synthesis Analysis

The synthesis of related quinoline derivatives has been reported using metal-catalyzed annulation processes. For instance, a [Cp*Rh(III)]-catalyzed annulation of N-methoxybenzamide with 1,4,2-bisoxazol-5-one leads to the formation of 2-aryl quinazolin-4(3H)-one derivatives . Although the specific synthesis of this compound is not detailed, similar catalytic systems could potentially be employed for its synthesis, considering the structural similarities.

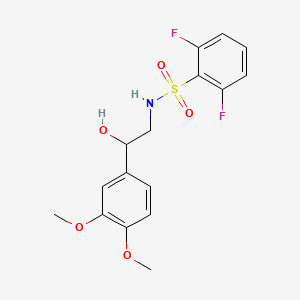

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various spectroscopic methods and confirmed by X-ray analysis . The presence of directing groups in these molecules, such as N,O-bidentate groups, suggests that they could be suitable for further functionalization through metal-catalyzed C–H bond activation . The molecular structure is crucial for the biological activity of these compounds, as seen in the study of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide, which includes a detailed comparison of optimized geometric bond lengths and angles obtained by DFT with X-ray diffraction values .

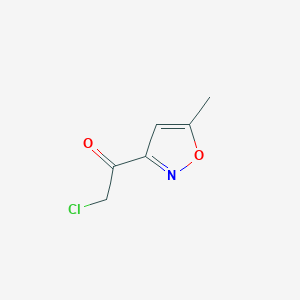

Chemical Reactions Analysis

The chemical reactivity of quinoline derivatives can be complex, involving multiple steps and intermediates. For example, the synthesis of N-(6,7-dimethoxy-2-methylquinazolin-3-io)ethoxythioformamidate involved cyclization of an acetylamino thioacylhydrazone . These reactions often require specific conditions and catalysts to proceed in the desired manner, and the presence of electron-withdrawing or electron-donating groups can significantly influence the outcome.

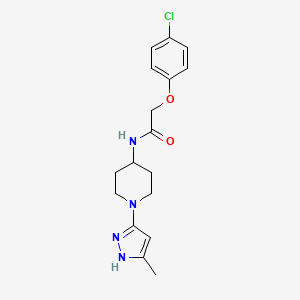

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. For instance, the study of derivatives of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide revealed that modifications to the amide bond and alkyl chain can affect the compound's affinity for dopamine receptors . This suggests that slight changes in the molecular structure of this compound could also impact its physical properties and potential receptor affinities.

Scientific Research Applications

Synthesis and Material Science

Quinoline derivatives are synthesized through various methods, including multicomponent reactions and catalysis, due to their importance in pharmaceuticals and materials science. For instance, the synthesis of quinoline and naphthyridine carboxylic acids involves efficient methods that are scalable for large-scale manufacturing, highlighting the significance of these compounds in synthetic chemistry and their potential as intermediates for further chemical transformations (Bänziger et al., 2000).

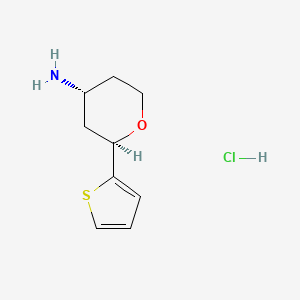

Biological Activities

Quinoline derivatives have been studied for their psycho- and neurotropic properties, with certain compounds showing sedative, anti-anxiety, anti-amnesic, and antihypoxic effects. This suggests their potential application in developing treatments for neurological disorders and conditions related to cognitive impairment and anxiety (Podolsky et al., 2017).

Antibacterial Applications

The antibacterial activity of quinoline derivatives has been explored, with some compounds demonstrating moderate effectiveness against bacterial growth, including Pseudomonas aeruginosa. This suggests the potential of these compounds in developing new antibacterial agents to address the challenge of antibiotic resistance (Asghari et al., 2014).

Molecular Studies and Inhibition Efficiencies

Quinoline derivatives are also subjects of molecular studies to understand their inhibition efficiencies in corrosion processes, indicating their potential applications in material protection and preservation. Quantum chemical calculations have been used to determine the relationship between molecular structure and inhibition efficiency, providing insights into their applications in protecting metals against corrosion (Zarrouk et al., 2014).

properties

IUPAC Name |

N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-ethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O3/c1-4-27-19-7-5-16(6-8-19)21(25)23-10-9-17-13-18-11-14(2)15(3)12-20(18)24-22(17)26/h5-8,11-13H,4,9-10H2,1-3H3,(H,23,25)(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEJDHFXIWZQLRQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NCCC2=CC3=C(C=C(C(=C3)C)C)NC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B3000352.png)

![1-[3-(1H-pyrazol-1-yl)benzoyl]-4-(1,2,5-thiadiazol-3-yl)piperazine](/img/structure/B3000355.png)

![N-(3,4-difluorophenyl)-N-(2-fluorobenzyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B3000356.png)

![2-{2,9-Dioxaspiro[5.5]undecan-3-yl}ethan-1-amine](/img/structure/B3000359.png)

![N-(2,5-dimethoxyphenyl)-2-{[3-oxo-2-({[(thiophen-2-yl)methyl]carbamoyl}methyl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide](/img/structure/B3000362.png)

![6-chloro-N-[(oxolan-2-yl)methyl]-N-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}pyridine-3-carboxamide](/img/structure/B3000364.png)